molecular formula C8H10N2O2 B1425909 1-(6-Methoxypyrimidin-4-yl)propan-2-one CAS No. 1461708-86-0

1-(6-Methoxypyrimidin-4-yl)propan-2-one

Cat. No. B1425909
M. Wt: 166.18 g/mol
InChI Key: DHPNHCXJXBJMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyrimidin-4-yl)propan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative with a methoxy group at the 6th position and a ketone group at the 2nd position of the propanone chain. This compound has been synthesized using various methods and has shown promising results in several areas of research.

Scientific Research Applications

Herbicide Research

1-(6-Methoxypyrimidin-4-yl)propan-2-one has been studied for its application in herbicide research. For instance, Yang Zheng-mi (2014) synthesized deuterium-substituted compounds from this chemical for use as isotope internal standards in the quantitation of herbicide residue in agricultural products (Yang Zheng-mi, 2014).

Solubility Studies

Ganbing Yao, Zhanxiang Xia, and Zhihui Li (2017) investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a related compound, in various organic solvents. This study is crucial for understanding the chemical's behavior in different environments (Ganbing Yao, Zhanxiang Xia, & Zhihui Li, 2017).

Molecular Structure Analysis

A. Richter et al. (2023) reported on the crystal and molecular structures of a derivative of 1-(6-Methoxypyrimidin-4-yl)propan-2-one, providing insights into its structural characteristics (A. Richter et al., 2023).

Synthesis and Structural Study

H. Sugimura (2000) conducted a study on the stereoselective synthesis and X-ray structure of a derivative of this chemical, contributing to the understanding of its chemical behavior and potential applications in various fields (H. Sugimura, 2000).

Reaction Studies

T. Sakamoto et al. (1983) explored the reactions of derivatives of 1-(6-Methoxypyrimidin-4-yl)propan-2-one with other chemicals, shedding light on its reactivity and potential for creating new compounds (T. Sakamoto et al., 1983).

Non-Covalent Interaction Investigations

Yu Zhang et al. (2018) synthesized derivatives of 1-(6-Methoxypyrimidin-4-yl)propan-2-one and studied their non-covalent interactions. Such studies are important for understanding the compound's behavior in various chemical environments (Yu Zhang et al., 2018).

Hydrogen Bonding and Tautomerization

T. Kitamura et al. (2007) examined the hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines, including derivatives of 1-(6-Methoxypyrimidin-4-yl)propan-2-one. This research is vital for understanding the dynamic chemical properties of the compound (T. Kitamura et al., 2007).

Synthetic Innovation

Ju Xiu-lian (2009) focused on the synthetic innovation of 2-amino-4-methoxypyrimidine, a related compound. This research contributes to developing more efficient and cost-effective production methods for such chemicals (Ju Xiu-lian, 2009).

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)3-7-4-8(12-2)10-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPNHCXJXBJMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyrimidin-4-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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